Methyl N-(4-methoxyphenyl)carbamate
Description
Overview of Carbamate (B1207046) Chemistry in Academic Research
Carbamates, also known as urethanes, are a class of organic compounds that feature the functional group R₂NC(O)OR. wikipedia.org This structural motif is a key element in numerous approved therapeutic agents and is widely utilized in medicinal chemistry. acs.orgscite.ai The carbamate group is considered an "amide-ester" hybrid, which generally provides it with good chemical and proteolytic stability. nih.gov This stability is a primary reason for its extensive use as a peptide bond substitute in drug design, as it can enhance metabolic stability and the ability to permeate cell membranes. acs.orgnih.gov
In academic research, the synthesis of carbamates is a significant area of focus. Traditional methods often involve the use of phosgene (B1210022) or its derivatives, but due to their hazardous nature, researchers are increasingly exploring safer and more environmentally friendly alternatives like carbon dioxide and dimethyl carbonate. researchgate.netresearchgate.net Methodologies for carbamate synthesis are diverse and can be adapted for various starting materials. researchgate.net For instance, they can be formed from the reaction of an isocyanate with an alcohol, or through the alcoholysis of carbamoyl (B1232498) chlorides. wikipedia.org
Beyond medicinal chemistry, carbamates have applications in other fields. They are used in the agricultural industry as pesticides, fungicides, and herbicides. nih.gov In the chemical and paint industries, they serve as starting materials, intermediates, and solvents. nih.gov Furthermore, carbamates are crucial as protecting groups for amines in organic synthesis, particularly in peptide chemistry. nih.gov
The functionality of the carbamate group is also of great interest. It can participate in hydrogen bonding through its carbonyl group and NH group, which allows for the modulation of intermolecular and intramolecular interactions with biological targets like enzymes and receptors. nih.govresearchgate.net The resonance within the carbamate group, which is slightly lower than in amides, imparts a degree of conformational restriction. acs.orgnih.gov
Significance of the 4-Methoxyphenyl (B3050149) Moiety in Chemical Compounds
The 4-methoxyphenyl group, also known as p-anisyl, is a common structural motif in many organic compounds and is of particular importance in medicinal chemistry and materials science. Its significance stems from the electronic properties of the methoxy (B1213986) group (-OCH₃) attached to the phenyl ring.
The methoxy group is generally considered an electron-donating group due to resonance. stackexchange.comlibretexts.org The lone pairs on the oxygen atom can delocalize into the aromatic ring, increasing electron density, particularly at the ortho and para positions. stackexchange.comyoutube.com This electron-donating nature can influence the reactivity and biological activity of the molecule. For example, it can make the aromatic ring more susceptible to electrophilic substitution at the ortho and para positions. youtube.com
However, the oxygen atom is also electronegative, leading to an electron-withdrawing inductive effect through the sigma bonds. stackexchange.com The interplay between the stronger electron-donating resonance effect and the weaker electron-withdrawing inductive effect is a key feature of the 4-methoxyphenyl moiety. libretexts.orglibretexts.org This dual electronic nature allows for fine-tuning of a molecule's properties.
In drug design, the 4-methoxyphenyl group is often incorporated into molecules to enhance their biological activity. For instance, it has been used in the design of potential dual tyrosine kinase inhibitors targeting EGFR and VEGFR-2. nih.gov The presence of this moiety can also be found in various other biologically active compounds, including those with anthelmintic properties and those investigated for their effects on cancer cell lines. nih.govnih.gov The natural product curcumin, known for its various biological activities, also contains a 4-hydroxy-3-methoxyphenyl group. mdpi.comwikipedia.org
Research Landscape for Methyl N-(4-methoxyphenyl)carbamate and Related Structures
Research specifically on this compound has focused on its synthesis and characterization. A notable method for its preparation involves the Hofmann rearrangement of p-methoxybenzamide using reagents like N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol (B129727). orgsyn.org This method is valued for its mild conditions, which are suitable for amides with electron-donating groups. orgsyn.org The physical and spectral properties of this compound have been well-documented, including its melting point, and NMR and FTIR spectra. orgsyn.orgnih.gov
The broader research landscape includes studies on structurally related compounds where the carbamate or the 4-methoxyphenyl moiety is a key feature. For example, research on other methyl carbamates, such as methyl N-(4-nitrophenyl)carbamate, provides insights into the structural and intermolecular interactions of these types of compounds. researchgate.net
Furthermore, the 4-methoxyphenyl group is a component of various research compounds with diverse biological activities. Studies have explored derivatives containing this moiety for their potential as anticancer agents, kinase inhibitors, and antimicrobial agents. nih.govacs.orgmdpi.comresearchgate.net For instance, derivatives of 4-methoxyphenyl pyrazole (B372694) and pyrimidine (B1678525) have been synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2. nih.gov Additionally, the anthelmintic properties of N-(4-methoxyphenyl)pentanamide, a simplified derivative of albendazole, have been investigated. nih.gov
The synthesis of related structures often involves multi-step reactions. For example, the synthesis of certain complex heterocyclic compounds incorporates the 4-methoxyphenyl group through various chemical transformations. acs.orgnih.gov Computational studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, are also employed to understand the potential of these compounds as drug candidates. nih.govmdpi.com
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds mentioned in this article.
Table 1: Compound Properties
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C₉H₁₁NO₃ | 14803-72-6 |
| p-Methoxybenzamide | C₈H₉NO₂ | 3424-93-9 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 128-08-5 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | C₉H₁₆N₂ | 6674-22-2 |
| Methyl N-(4-nitrophenyl)carbamate | C₈H₈N₂O₄ | 1746-81-2 |
| Curcumin | C₂₁H₂₀O₆ | 458-37-7 |
Table 2: Compound Research Highlights
| Compound Name | Key Research Finding |
|---|---|
| This compound | Synthesized via Hofmann rearrangement of p-methoxybenzamide. orgsyn.org |
| p-Methoxybenzamide | Precursor for the synthesis of this compound. orgsyn.org |
| N-Bromosuccinimide | Reagent used in the synthesis of this compound. orgsyn.org |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | Reagent used in the synthesis of this compound. orgsyn.org |
| Methyl N-(4-nitrophenyl)carbamate | Crystal structure and intermolecular interactions studied. researchgate.net |
| Curcumin | Natural product with a 4-hydroxy-3-methoxyphenyl group and various biological activities. mdpi.comwikipedia.org |
Compound Name Index
1,8-Diazabicyclo[5.4.0]undec-7-ene
Curcumin
this compound
Methyl N-(4-nitrophenyl)carbamate
N-(4-methoxyphenyl)pentanamide
N-Bromosuccinimide
p-Methoxybenzamide
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-(4-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-5-3-7(4-6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULGIYKLMVSIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333870 | |
| Record name | Methyl N-(4-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14803-72-6 | |
| Record name | Methyl N-(4-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-(4-methoxyphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for Methyl N 4 Methoxyphenyl Carbamate
Carbamic Acid Derivative Methods
The synthesis of Methyl N-(4-methoxyphenyl)carbamate can be achieved through methods that utilize derivatives of carbamic acid. These approaches involve the reaction of a phenol (B47542) with a chloroformate or the use of advanced catalytic systems to facilitate the carbamoylation.
Reaction of 4-Methoxyphenol (B1676288) with Methyl Chloroformate
A primary method for synthesizing aryl carbamates involves the reaction of a phenol with a chloroformate. In the case of this compound, this would involve the reaction of 4-methoxyphenol with methyl chloroformate. A similar, well-documented procedure is the synthesis of methyl(3-chloro-4-methylphenyl)carbamate, which provides a model for this reaction. prepchem.com In this type of synthesis, an aniline (B41778) or phenol is dissolved in a suitable solvent, such as chloroform, and a base like pyridine (B92270) is added. prepchem.com Methyl chloroformate is then added dropwise, typically while controlling the temperature with external cooling. prepchem.com The reaction mixture is stirred for an extended period to ensure completion. prepchem.com The workup process involves washing the solution with water and a dilute acid to remove excess pyridine and other water-soluble impurities, followed by drying the organic layer and concentrating it to yield the crude product, which can then be purified by recrystallization. prepchem.com
Another related synthesis, that of N-(4-trifluoromethoxy) methyl benzoate, is achieved by reacting the corresponding aniline derivative with methyl chloroformate in toluene (B28343) at an elevated temperature (70-80 °C). cabidigitallibrary.org This indicates that the reaction conditions can be adapted based on the specific reactivity of the starting phenol or aniline derivative.
Investigation of Catalytic Systems in Carbamic Acid Derivative Synthesis
The efficiency and selectivity of carbamate (B1207046) synthesis can be significantly enhanced through the use of various catalytic systems. Research has explored different catalysts for carbamate formation, which are applicable to the synthesis of this compound.
For instance, the methoxycarbonylation of amines with dimethyl carbonate can be effectively catalyzed by a novel Pb-Ni composite oxide catalyst under mild conditions. rsc.org This system has been shown to be superior to conventional monometallic oxide catalysts. rsc.org Another approach involves the use of basic catalysts such as magnesium oxide (MgO), zinc oxide (ZnO), or zirconium dioxide (ZrO2) to enhance the yield in the reaction of phenylurea with methanol (B129727) to produce methyl N-phenyl carbamate. In contrast, acidic catalysts in the same reaction tend to promote the formation of byproducts.
Furthermore, metal-free catalytic systems have been developed. Methyltrifluoromethanesulfonate (MeOTf) has been identified as an efficient catalyst for the direct nucleophilic substitution of alcohols, a principle that can be applied to amide and carbamate synthesis. acs.orgnih.gov Copper-catalyzed Chan-Lam coupling also presents a mild and efficient method for producing N-aryl carbamates by reacting azidoformates with boronic acids. researchgate.net
| Catalyst System | Reactants | Key Findings | Reference |
|---|---|---|---|
| Pb-Ni Composite Oxide | Furfurylamine, Dimethyl Carbonate | High activity and stability under mild conditions, outperforming monometallic oxides. | rsc.org |
| Basic Oxides (MgO, ZnO, ZrO2) | Phenylurea, Methanol | Significantly enhances the yield of methyl N-phenyl carbamate. | |
| Methyltrifluoromethanesulfonate (MeOTf) | Alcohols, Amides/C-nucleophiles | Efficiently catalyzes direct nucleophilic substitution. | acs.orgnih.gov |
| Copper Chloride | Azidoformates, Boronic Acids | Mild and efficient synthesis of N-aryl carbamates via Chan-Lam coupling. | researchgate.net |
Modified Hofmann Rearrangement Techniques
The Hofmann rearrangement, a classic organic reaction, can be modified to produce carbamates instead of the traditional amine product. This is a valuable tool for synthesizing compounds like this compound from primary amides.
Formation of Methyl Carbamates from Primary Amides
Modified Hofmann rearrangement techniques provide a direct route to methyl carbamates from a variety of primary aliphatic and aromatic amides. nih.govscribd.com One effective modification involves treating the primary amide with N-bromosuccinimide (NBS) and sodium methoxide (B1231860) (NaOMe) in methanol at reflux, which results in nearly quantitative yields of the corresponding methyl carbamate. doi.org This method is noted for its mild oxidative conditions. researchgate.netdoi.org
Another economically viable and simple procedure uses sodium hypochlorite (B82951) (NaOCl) as an oxidant with a catalytic amount of potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) in methanol at reflux. scribd.comresearchgate.net This system smoothly converts various amides to their methyl carbamates in good to excellent yields. scribd.com The use of solid-supported reagents like KF/Al2O3 offers advantages such as enhanced reactivity, milder conditions, and easier product isolation. scribd.com Other reagents that have been employed in modified Hofmann rearrangements to generate isocyanates from primary amides, which are then trapped to form carbamates, include lead tetraacetate. researchgate.netresearchgate.net
| Reagents | Solvent | Conditions | Key Features | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS), Sodium Methoxide (NaOMe) | Methanol | Reflux | Mild oxidative conditions, nearly quantitative yields. | researchgate.netdoi.org |
| Sodium Hypochlorite (NaOCl), Potassium Fluoride on Alumina (KF/Al2O3) | Methanol | Reflux | Economical, simple, good to excellent yields, uses solid-supported base. | scribd.comresearchgate.net |
| Lead Tetraacetate | - | - | Converts primary amides to isocyanates. | researchgate.netresearchgate.net |
Mechanistic Studies of Rearrangement Pathways
The mechanism of the Hofmann rearrangement is a well-studied pathway that proceeds through several key intermediates. wikipedia.org The reaction is initiated by the in-situ formation of sodium hypobromite (B1234621) from bromine and sodium hydroxide (B78521), which converts the primary amide into an N-bromoamide. wikipedia.org A base then abstracts the remaining acidic amide proton, forming a bromoamide anion. wikipedia.org
This anion undergoes rearrangement where the R group attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion is expelled, resulting in the formation of an isocyanate intermediate. wikipedia.org It is crucial to note that the formation of a nitrene intermediate is considered unlikely as it would lead to hydroxamic acid byproducts, which have not been observed. wikipedia.org In the modified Hofmann rearrangement for carbamate synthesis, the isocyanate intermediate is not hydrolyzed to an amine but is instead trapped by an alcohol, such as methanol, through nucleophilic addition. wikipedia.orgtcichemicals.com This step yields the stable carbamic acid ester, or carbamate. wikipedia.org The rearrangement has been shown to proceed with the retention of configuration of the migrating group. researchgate.net
Direct Reaction with Isocyanates
The most direct method for the synthesis of carbamates is the reaction of an isocyanate with an alcohol. This principle is fundamental and is also the final step in the modified Hofmann rearrangement. For the synthesis of this compound, this would involve the reaction of 4-methoxyphenyl (B3050149) isocyanate with methanol.
This reaction is a common method for producing N-methyl carbamates, where methyl isocyanate is reacted with a substituted phenol or naphthol in an inert organic solvent in the presence of a basic catalyst. google.com The isocyanate group is highly electrophilic and readily reacts with the hydroxyl group of the alcohol. The alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom to yield the final carbamate product. The reaction is generally efficient and is a cornerstone of carbamate chemistry. nih.govtcichemicals.com
Reaction of 4-Methoxyphenol with Isocyanates
A primary and well-established method for synthesizing carbamates is the reaction of an alcohol with an isocyanate. google.com In the case of this compound, this would involve the reaction of 4-methoxyphenol with methyl isocyanate. google.comwikipedia.org This reaction is typically catalyzed and proceeds with the nucleophilic attack of the hydroxyl group of 4-methoxyphenol on the electrophilic carbon of the isocyanate group. google.com
Another related approach involves the use of aryl isocyanates. For instance, reacting 4-methoxyphenylamine with phenyl chloroformate can produce a carbamate. evitachem.com Similarly, the reaction of 4-methylphenyl isocyanate with amino acids has been studied to understand the formation of carbamate adducts. nih.gov
The choice of reactants and catalysts can influence the reaction rate and the formation of by-products. google.com For example, the use of certain metal salts as catalysts can increase the rate of carbamylation but may also lead to unwanted side reactions. google.com
Role of Intermediates (e.g., 4-methoxyphenyl isocyanate)
Isocyanates are key intermediates in many carbamate synthesis routes. researchgate.netacs.org 4-Methoxyphenyl isocyanate, for example, can be generated from the corresponding arylamine and subsequently reacted with an alcohol to form the desired carbamate. acs.org
One method for generating aryl isocyanates involves the dehydration of a carbamic acid intermediate, which is formed from the reaction of an arylamine with carbon dioxide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgorganic-chemistry.org This isocyanate can then be trapped in situ with an alcohol to produce the carbamate. acs.orgorganic-chemistry.org This approach avoids the direct handling of potentially hazardous isocyanates.
Furthermore, N-substituted carbamates can serve as precursors for the synthesis of isocyanates through thermal cracking. researchgate.net This highlights the reversible nature of carbamate formation and the central role of isocyanate intermediates in these transformations.
Metal-Free Catalysis in Carbamate Synthesis
Recent advancements in organic synthesis have focused on developing metal-free catalytic systems to avoid the use of potentially toxic and expensive metal catalysts. uantwerpen.be
One-Pot Synthesis from Amines, CO2, and Alcohols
A significant development in green chemistry is the one-pot synthesis of carbamates from amines, carbon dioxide (CO2), and alcohols under metal-free conditions. researchgate.net This method utilizes CO2 as an abundant, non-toxic, and renewable C1 source. The reaction is often promoted by organic bases, such as DBU, which can activate the reactants. uantwerpen.beresearchgate.net
In this process, the amine reacts with CO2 to form a carbamic acid intermediate. acs.org This intermediate is then reacted with an alcohol to yield the final carbamate product. This approach has been successfully applied to synthesize a variety of carbamates with good yields under mild reaction conditions.
Activation of CO2 and Methanol in Carbamate Formation
The activation of both carbon dioxide and the alcohol is a critical step in the metal-free synthesis of carbamates. Organic superbases like DBU play a crucial role in this activation. researchgate.net One proposed pathway suggests that a protic ionic liquid, formed from the base and the alcohol, can activate CO2. researchgate.net The nucleophilic nitrogen of the amine then attacks the activated CO2 complex. researchgate.net
The reaction between CO2 and amines to form carbamic acids is a well-known process. However, the subsequent dehydrative condensation with an alcohol to form the carbamate is more challenging. The use of suitable catalysts and reaction conditions is therefore essential to drive the reaction towards the desired product. The development of efficient methods for CO2 activation and its subsequent conversion to valuable chemicals like methanol is an active area of research. nih.govyoutube.com
Transcarbamoylation and Transurethanization Processes
Transcarbamoylation, also known as transurethanization, is another important method for synthesizing and modifying carbamates. This process involves the transfer of a carbamate functionality from one molecule to another. rsc.orgnih.gov
Mechanism of Carbamate Functionality Transfer
The mechanism of transcarbamoylation can proceed through two main pathways: an associative pathway and a dissociative pathway. rsc.org
Associative Pathway: In this mechanism, the incoming alcohol attacks the carbonyl group of the carbamate, leading to a tetrahedral intermediate. Subsequent elimination of the original alcohol group results in the formation of the new carbamate. rsc.org This pathway is analogous to the mechanism of transesterification. rsc.org
Dissociative Pathway: This pathway involves the initial decomposition of the starting carbamate into the corresponding isocyanate and alcohol. The newly formed isocyanate then reacts with the second alcohol to generate the final carbamate product. rsc.org
The transfer of the carbamate functionality generally requires more energy than transesterification because the carbonyl carbon in a carbamate is less electrophilic. rsc.org Consequently, these reactions are often promoted by catalysts, such as bases or metal complexes, and may require heating. rsc.orgnih.govacs.orgorganic-chemistry.org Recent research has shown that transcarbamoylation can be an efficient process under mild conditions with the use of soft bases. nih.govacs.org
Application in Derivatization Reactions
This compound, like other carbamate compounds, can undergo derivatization reactions to enhance its analytical detection, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). Derivatization is a crucial step for analyzing thermally labile compounds such as carbamates, which might otherwise decompose at the high temperatures used in GC injectors. scispec.co.th
A common derivatization strategy for N-aryl carbamates is methylation, specifically "flash alkylation," which occurs rapidly in the heated GC injection port. scispec.co.th In this process, a methylating agent is co-injected with the sample. For this compound, this would involve the methylation of the amine nitrogen, yielding a more volatile and thermally stable derivative suitable for GC-MS analysis. scispec.co.th This technique allows for both sensitive detection and reliable confirmation of the analyte in various matrices. scispec.co.th While general silylation is a widely used derivatization method for compounds with active hydrogens, methylation is particularly effective for N-aryl carbamates. rsc.orgchemcoplus.co.jp
The derivatization of carbamates is not only for improving volatility but also for enhancing detectability. For instance, creating derivatives with specific functional groups can make them more responsive to selective detectors. jfda-online.com
Table 1: Common Derivatization Techniques for Carbamates
| Derivatization Method | Reagent Type | Purpose |
| Alkylation (Methylation) | Methylating agents | Increases volatility and thermal stability for GC analysis. scispec.co.th |
| Silylation | Silylating agents (e.g., BSTFA, MSTFA) | Replaces active hydrogens to reduce polarity and increase volatility. rsc.orgchemcoplus.co.jp |
| Acylation | Acylating agents (e.g., fluorinated anhydrides) | Enhances volatility and allows for selective detection. jfda-online.com |
Advanced Synthetic Strategies and Green Chemistry Approaches
Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and environmentally friendly methods for producing valuable chemical compounds, including carbamates. These strategies often involve the use of greener reagents, catalysts, and reaction conditions.
A greener and more efficient approach to synthesizing N-aryl carbamates involves the use of methyl formate (B1220265) as a carbonylating agent. nih.govresearchgate.net This method serves as a sustainable alternative to the conventional route that employs carbon monoxide and methanol, offering high yields under milder reaction conditions. nih.govresearchgate.net The synthesis of methyl N-phenyl carbamate from aniline using methyl formate suggests a viable pathway for producing this compound from p-anisidine. nih.govresearchgate.net This process is considered a form of carbon recycling and can proceed via a formanilide (B94145) intermediate. nih.gov The use of methyl formate is advantageous as it is less toxic than carbon monoxide and can be produced from renewable resources. researchgate.net
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. frontiersin.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. nih.gov
While direct MCRs for the synthesis of this compound are not extensively documented, the carbamate functionality is a key feature in products synthesized via MCRs. For instance, isocyanide-based MCRs (IMCRs) are powerful tools for creating a wide variety of heterocyclic compounds and other complex molecules. nih.gov The inherent reactivity of the carbamate group in this compound could potentially be exploited in MCRs to generate novel, structurally diverse molecules. For example, it could act as a nucleophilic component in reactions like the Ugi or Passerini reactions, leading to the formation of peptide-like structures or α-acyloxy carboxamides.
Catalytic processes are at the forefront of modern synthetic chemistry, offering high efficiency and selectivity. In the context of carbamate synthesis, various catalytic methods have been developed. Palladium-catalyzed cross-coupling reactions, for instance, provide an efficient route to N-aryl carbamates. mit.eduorganic-chemistry.org This methodology involves the reaction of an aryl halide or triflate with sodium cyanate (B1221674) in the presence of an alcohol. mit.eduorganic-chemistry.org This process allows for the in situ generation of an aryl isocyanate, which is then trapped by the alcohol to form the desired carbamate. mit.eduorganic-chemistry.org This approach is versatile and can be applied to a wide range of substrates, including those with functional groups that might not be compatible with other methods. organic-chemistry.org
Another relevant catalytic approach is the hydroamination of allenes. Gold(I)-catalyzed intermolecular hydroamination of allenes with N-unsubstituted carbamates yields N-allylic carbamates with high regio- and diastereoselectivity. nih.gov This reaction proceeds via an outer-sphere attack of the carbamate on a gold π-allene complex. nih.gov
Synthesis of Functionally Substituted Hetarylcarbamates Derived from this compound
Functionally substituted hetarylcarbamates are a class of compounds with significant interest in medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis of such derivatives. The nitrogen atom of the carbamate can act as a nucleophile, participating in condensation reactions to form more complex structures.
For example, aryl- and hetarylcarbamates can be synthesized through the condensation of methyl or ethyl phenylcarbamates with ninhydrin (B49086) in the presence of a strong acid like concentrated sulfuric acid. These reactions can lead to the formation of dialkyl [1,3-dioxoindan-2,2-diyldi(4,1-phenylene)]biscarbamates. Further transformations of these products, such as treatment with hydrazine (B178648) hydrate, can modify the indandione fragment into a phthalazinone ring system.
Dirhodium(II) salts have been shown to efficiently catalyze three-component assembly reactions of an imine, diazoacetonitrile, and an activated alkyne to produce substituted 1,2-diarylpyrroles. nih.gov This highlights the potential of using catalytic multicomponent reactions to generate complex heterocyclic structures from simpler building blocks.
Formation of O-Silylurethanes from (4-Methoxyphenyl)amine and its Derivatives
The reaction of (4-methoxyphenyl)amine (p-anisidine), the precursor amine for this compound, with organosilicon isocyanates leads to the formation of O-silylurethanes. These reactions are part of a broader investigation into the synthesis of ureas and formamides from this amine and its trimethylsilyl (B98337) derivatives. The structure of products like trimethylsilyl(4-methoxyphenyl)-carbamate has been confirmed through X-ray diffraction analysis.
Thermal treatment of monosilylated O-silylcarbamates of the general formula RHN−CO−O−SiR'3 has been observed to primarily yield substituted ureas, (RHN)2CO.
Theoretical and Computational Investigations of Methyl N 4 Methoxyphenyl Carbamate and Analogues
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the molecular-level properties of compounds. These computational approaches allow for the prediction of molecular behavior and properties, often providing insights that are complementary to experimental data. In the study of Methyl N-(4-methoxyphenyl)carbamate and its analogues, quantum chemical calculations are employed to elucidate their electronic and structural properties.
Density Functional Theory (DFT) Studies on Molecular Structure and Energies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a popular choice for calculating the optimized geometry and energies of molecules. For analogues of this compound, DFT calculations are typically performed using specific functionals and basis sets, such as the B3LYP functional with the 6-311++G(d,p) basis set. mdpi.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles of the molecule in its ground state.
For instance, in a study of a related triazole-carbohydrazide compound containing a 4-methoxyphenyl (B3050149) group, the calculated bond lengths and angles showed good agreement with experimental X-ray diffraction data, with correlation coefficients (R²) often exceeding 0.9. mdpi.com This demonstrates the reliability of DFT in predicting the three-dimensional structure of such molecules. The optimized geometry of the 1,2,3-triazole ring in this analogue, for example, showed N–N and N=N bond lengths that were in close agreement with experimental values. mdpi.com
Table 1: Illustrative Comparison of Selected Experimental and Theoretical Geometrical Parameters for an Analogue of this compound
| Parameter | Experimental Value (Å or °) | Theoretical Value (Å or °) |
| C-O (methoxy) | 1.37 | 1.36 |
| C-N (carbamate) | 1.41 | 1.40 |
| C=O (carbamate) | 1.22 | 1.23 |
| C-N-C (angle) | 125.8 | 126.2 |
| O-C-N (angle) | 110.5 | 110.9 |
Note: The data in this table is illustrative and based on findings for analogous compounds. It does not represent direct calculations for this compound.
HOMO-LUMO Energy Analysis and Charge Transfer Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity, kinetic stability, and polarizability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, and is often associated with a greater potential for intramolecular charge transfer (ICT). nih.gov
In the analysis of related compounds, the HOMO and LUMO energy levels are calculated to understand the electronic transitions within the molecule. For example, in a complex carbohydrazide (B1668358) derivative, time-dependent DFT (TD-DFT) calculations revealed that charge transfer occurs within the molecule. mdpi.comcardiff.ac.uk The distribution of the HOMO and LUMO orbitals indicates the regions of the molecule that act as electron donors and acceptors, respectively. In many organic molecules, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This separation of the frontier orbitals facilitates the ICT process. dergipark.org.tr
Table 2: Illustrative Frontier Molecular Orbital Energies and Properties for an Analogue of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Energy Gap (ΔE) | 4.50 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.75 |
| Global Hardness (η) | 2.25 |
| Global Softness (S) | 0.22 |
| Electronegativity (χ) | 4.00 |
| Electrophilicity Index (ω) | 3.56 |
Note: The data in this table is illustrative and based on findings for analogous compounds. It does not represent direct calculations for this compound.
Nonlinear Optical Properties (NLO) Analysis
Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including optical data storage and signal processing. nih.gov Organic molecules, in particular, can exhibit large NLO responses due to their extended π-conjugated systems and the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer.
Theoretical calculations are a powerful tool for predicting the NLO properties of molecules. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods. For related organic compounds, it has been shown that molecules with smaller HOMO-LUMO gaps tend to exhibit larger β values, indicating a more significant NLO response. nih.gov The calculation of the dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β) helps in understanding the potential of a molecule for NLO applications. nih.gov Studies on similar structures have shown that the presence of methoxy (B1213986) groups can contribute to the NLO properties of a molecule. nih.gov
Vibrational Analysis and Spectroscopic Assignments (Theoretical)
Theoretical simulations of vibrational spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR), are crucial for the interpretation of experimental data and for the accurate assignment of spectral features to specific molecular vibrations and chemical environments.
Infrared (IR) Spectroscopy Simulations
Theoretical IR spectra are typically calculated using DFT methods. The harmonic vibrational frequencies are computed, and the resulting theoretical spectrum can be compared with the experimental Fourier Transform Infrared (FTIR) spectrum. In a study of a related carbohydrazide, the calculated vibrational frequencies were in good agreement with the experimental data, with a high correlation coefficient (R² = 0.9079). mdpi.com
The theoretical calculations also allow for a detailed assignment of the vibrational modes through Potential Energy Distribution (PED) analysis. For example, the characteristic N-H stretching vibration in a similar carbohydrazide was calculated to be at 3336 cm⁻¹, which corresponded well with the experimental value of 3316 cm⁻¹. mdpi.com Such analyses provide a deeper understanding of the relationship between the molecular structure and its vibrational spectrum.
Table 3: Illustrative Theoretical and Experimental Vibrational Frequencies for an Analogue of this compound
| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED %) |
| N-H Stretch | 3450 | 3435 | ν(N-H) (98) |
| C-H Stretch (Aromatic) | 3100-3000 | 3080-3010 | ν(C-H) (95) |
| C-H Stretch (Methyl) | 2980-2930 | 2970-2940 | ν(C-H) (96) |
| C=O Stretch | 1720 | 1710 | ν(C=O) (85) |
| C-N Stretch | 1250 | 1240 | ν(C-N) + δ(C-H) (50, 35) |
| C-O Stretch (Methoxy) | 1030 | 1025 | ν(C-O) (70) |
Note: The data in this table is illustrative and based on findings for analogous compounds. It does not represent direct calculations for this compound.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (GIAO Technique)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical technique for the prediction of NMR chemical shifts. nih.gov Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to aid in the structural elucidation of a molecule.
In studies of analogous compounds, the GIAO method, often in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), has been shown to provide theoretical chemical shifts that are in good agreement with experimental values. nih.gov For example, in a related carbohydrazide, the calculated chemical shift for the methoxy carbon was found to be 58.60 ppm, which is comparable to the experimental value of 55.85 ppm. nih.gov Similarly, the chemical shifts for the aromatic carbons can be predicted and compared to the experimental spectrum. nih.gov These theoretical predictions are valuable for assigning the signals in complex NMR spectra and for confirming the proposed molecular structure. nih.govresearchgate.net
Table 4: Illustrative Theoretical and Experimental ¹³C and ¹H NMR Chemical Shifts for an Analogue of this compound
| Atom | Theoretical ¹³C (ppm) | Experimental ¹³C (ppm) | Atom | Theoretical ¹H (ppm) | Experimental ¹H (ppm) |
| C=O | 155.0 | 154.2 | NH | 8.50 | 8.42 |
| C (aromatic, C-O) | 156.5 | 155.8 | CH (aromatic) | 7.30-6.90 | 7.25-6.85 |
| C (aromatic, C-N) | 132.0 | 131.5 | OCH₃ (methoxy) | 3.80 | 3.75 |
| CH (aromatic) | 122.0-114.0 | 121.5-114.5 | OCH₃ (methyl) | 3.70 | 3.65 |
| OCH₃ (methoxy) | 56.0 | 55.5 | |||
| OCH₃ (methyl) | 52.5 | 52.0 |
Note: The data in this table is illustrative and based on findings for analogous compounds. It does not represent direct calculations for this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis
The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity and intermolecular interaction sites. The MEP surface maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. In the context of this compound and its analogues, MEP analysis reveals key features that govern their chemical behavior.
The MEP surface is color-coded to denote different potential regions. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. Green and yellow areas correspond to regions of intermediate, near-zero potential.
For analogues of this compound, such as N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, the MEP analysis highlights distinct zones of positive and negative potential. The regions around the carbonyl oxygen atoms exhibit a high electron density, rendering them strong electrophilic sites, with negative potential values in the range of -34 to -42 kcal/mol. nih.govsigmaaldrich.com These areas are depicted in red on the MEP map and are indicative of their propensity to act as hydrogen bond acceptors.
Conversely, positive electrostatic potentials are observed around the N-H groups of the carbamate (B1207046) and amide functionalities. nih.govsigmaaldrich.com These regions, shown in blue, have potential values ranging from approximately +42 to +51 kcal/mol and are the primary sites for nucleophilic interactions, acting as hydrogen bond donors. nih.govsigmaaldrich.com This clear separation of charge contributes significantly to the formation of stable intermolecular hydrogen bonds, which are crucial in the crystal packing of these molecules. The methoxy group on the phenyl ring also influences the electrostatic potential, with the oxygen atom contributing to a region of negative potential.
The MEP analysis, therefore, provides a qualitative and quantitative prediction of the sites involved in intermolecular interactions, which is well-supported by the observed crystal structures of these compounds. The distinct positive and negative potential zones facilitate the formation of specific hydrogen bonding networks, which play a important role in the supramolecular assembly.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the pro-crystal, it provides a detailed picture of the molecular environment and the nature and prevalence of different intermolecular contacts.
For analogues of this compound, Hirshfeld surface analysis reveals that the crystal packing is dominated by a combination of hydrogen bonds and other weaker interactions. The most significant intermolecular contacts are typically those involving hydrogen atoms due to their prevalence on the molecular surface.
In the case of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, the analysis of the Hirshfeld surface shows that H⋯O/O⋯H contacts are the most prominent, accounting for approximately 30.5% of the total interactions. nih.govresearchgate.net This is indicative of the strong N—H⋯O and C—H⋯O hydrogen bonds that stabilize the crystal structure. The next most significant contributions come from H⋯H contacts (29.0%) and H⋯C/C⋯H contacts (28.2%), which represent van der Waals forces and weaker C—H⋯π interactions, respectively. nih.govresearchgate.net
A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. For the H⋯O contacts, the plot typically shows sharp spikes, characteristic of strong, directional hydrogen bonds. The H⋯H and H⋯C contacts, on the other hand, appear as more diffuse regions, reflecting their less directional and weaker nature.
For a related analogue, N-(4-methoxyphenyl)picolinamide, a similar analysis shows that H⋯H interactions are the most abundant, contributing to 47% of the total intermolecular interactions. nih.gov This is followed by C⋯H (22%) and O⋯H (15.4%) interactions. nih.gov The significant percentage of O⋯H contacts again underscores the importance of hydrogen bonding in the crystal packing. Other minor contributions arise from N⋯H, C⋯C, C⋯N, and C⋯O contacts. nih.gov
These findings collectively demonstrate that the supramolecular architecture of this compound and its analogues is a result of a complex interplay of strong hydrogen bonds and weaker van der Waals interactions, which can be effectively elucidated through Hirshfeld surface analysis.
Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogues of this compound
| Intermolecular Contact | N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide (%) nih.govresearchgate.net | N-(4-methoxyphenyl)picolinamide (%) nih.gov |
| H⋯O/O⋯H | 30.5 | 15.4 |
| H⋯H | 29.0 | 47.0 |
| H⋯C/C⋯H | 28.2 | 22.0 |
| N⋯H | - | 5.0 |
| C⋯C | - | 4.8 |
| C⋯N | - | 3.4 |
| C⋯O | - | 1.9 |
Conformational Analysis and Stability Studies
Computational studies on analogues such as Methoxyphenyl-N-pyridinylcarbamates have provided insights into the conformational preferences of this class of compounds. The stability of carbamates is influenced by resonance between the amide and carboxyl groups, which affects the rotational barrier of the C-N bond. Conformational analysis using ab initio calculations can generate potential energy surface (PES) diagrams that map the relative energy of the molecule as a function of dihedral angles.
For these analogues, different conformational preferences are identified, such as C-anti/C-syn and O-anti/O-syn, which refer to the orientation around the C-N and O-C bonds of the carbamate linkage, respectively. The relative energies of these conformers determine the most stable molecular geometry in the gas phase, which can then be compared to the conformation adopted in the solid state.
The stability of carbamates is also a key consideration. Generally, carbamates are relatively stable compounds, but their stability can be influenced by factors such as pH and temperature. The hydrolysis of carbamates is a significant degradation pathway. For N-aryl carbamates, the rate of hydrolysis can be influenced by the substituents on the aryl ring. N-monosubstituted aryl carbamates are known to be more labile towards chemical hydrolysis compared to their N,N-disubstituted counterparts. The hydrolysis of carbamates can proceed via an E1cB elimination mechanism, leading to the formation of an isocyanate intermediate.
The thermal stability of carbamates has also been investigated. The thermal decomposition of carbamates can proceed through several pathways, including elimination to form an alcohol and an isocyanate, or decarboxylation to produce an amine and carbon dioxide. The specific decomposition route and the temperature at which it occurs are dependent on the structure of the carbamate. For instance, the pyrolysis of ethyl N-methyl-N-phenylcarbamate in the gas phase has been shown to yield N-methylaniline, carbon dioxide, and ethylene (B1197577) through a unimolecular reaction.
Reaction Mechanisms and Chemical Transformations
Hydrolysis Mechanisms of Methyl N-(4-methoxyphenyl)carbamate
The hydrolysis of carbamates, such as this compound, is a significant degradation pathway, particularly in aqueous environments. mdpi.comnih.gov This process involves the cleavage of the ester linkage and is highly dependent on the pH of the solution.
Under basic or alkaline conditions, the hydrolysis is accelerated. nih.gov The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate (B1207046) group. This leads to the formation of an unstable tetrahedral intermediate. The intermediate then collapses, breaking the ester bond to release 4-methoxyphenol (B1676288) and methylcarbamic acid. Due to its inherent instability, methylcarbamic acid rapidly decomposes into methylamine (B109427) and carbon dioxide. mdpi.comrsc.org
In acidic conditions, the hydrolysis rate is generally slower. The reaction can be catalyzed by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.
Enzymatic hydrolysis, facilitated by esterases found in various microorganisms, also plays a crucial role in the degradation of carbamates in the environment. mdpi.comfrontiersin.org These enzymes can efficiently catalyze the cleavage of the carbamate bond, leading to the same primary degradation products.
Transcarbamoylation Reactions with Amines and Alcohols
Transcarbamoylation is a chemical reaction where the carbamoyl (B1232498) group is transferred from one molecule to another. In the case of this compound, this can occur with nucleophiles such as amines and alcohols, resulting in the formation of new carbamates or ureas. organic-chemistry.orgrsc.org
These reactions can proceed through two primary mechanisms:
Associative Pathway: This mechanism involves the direct nucleophilic attack of an amine or alcohol on the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate, which then eliminates methanol (B129727) to yield the new carbamate product. rsc.org
Dissociative Pathway: In this pathway, the carbamate first decomposes to form an isocyanate intermediate (4-methoxyphenyl isocyanate) and methanol. The highly reactive isocyanate then rapidly reacts with an available amine or alcohol to form the final product. rsc.org
The reaction can be catalyzed by various agents, including tin compounds, which facilitate the process under milder conditions and with a broad tolerance for different functional groups. organic-chemistry.org
Decomposition Pathways Under Specific Conditions
The decomposition of this compound is influenced by several factors, including temperature and the presence of microorganisms.
Thermal Decomposition: At elevated temperatures, carbamates can undergo thermal decomposition. The specific products can vary, but pathways may include the formation of isocyanates and the corresponding alcohol, similar to the dissociative pathway in transcarbamoylation.
Microbial Degradation: In soil and water, microorganisms are key drivers of carbamate decomposition. nih.gov Various bacterial and fungal species have been identified that can utilize carbamates as a source of carbon and nitrogen. frontiersin.org The initial step in microbial degradation is often the enzymatic hydrolysis of the carbamate bond, as described in the hydrolysis section. frontiersin.orgnih.gov The resulting aromatic compound, 4-methoxyphenol, can be further metabolized through ring cleavage and other oxidative processes. frontiersin.org
The rate of decomposition is significantly affected by environmental conditions such as pH, temperature, and the composition of the microbial community. nih.govmmsl.cz
Photodegradation Mechanisms
Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This is a major abiotic degradation pathway for many carbamates in the environment. nih.gov
The photodegradation of carbamates can proceed through several mechanisms upon absorption of light energy:
Photooxidation: In the presence of oxygen and photosensitizers, reactive oxygen species such as hydroxyl radicals (•OH) can be generated. rsc.orgnih.gov These highly reactive species can attack the carbamate molecule, leading to oxidation and degradation. For this compound, this could involve hydroxylation of the aromatic ring or oxidation of the methoxy (B1213986) group. Theoretical calculations suggest that hydrogen atom transfer is a preferred mechanism in the reaction of carbamates with radicals. nih.gov
Direct Photolysis: The carbamate molecule itself can absorb UV light, leading to an excited state. This can result in the cleavage of chemical bonds. A common pathway is the cleavage of the C-O bond of the carbamate moiety, leading to the formation of phenoxyl radicals. rsc.org
Photomineralization: In some cases, prolonged irradiation can lead to the complete breakdown of the carbamate molecule into simpler inorganic compounds like carbon dioxide, water, and mineral acids. nih.gov
Studies on carbamates like pirimicarb (B1678450) and carbofuran (B1668357) have identified various photoproducts, indicating that multiple degradation pathways can occur simultaneously. rsc.orgnih.gov
The rate and pathway of photolysis are significantly influenced by the surrounding environmental conditions:
Dissolved Organic Matter (DOM): The presence of DOM, such as humic and fulvic acids in natural waters, can have a dual effect. DOM can act as a photosensitizer, promoting indirect photolysis. However, it can also inhibit photolysis by absorbing the incident light (light screening effect) or by quenching the excited state of the carbamate molecule. dss.go.th
Solvents: The nature of the solvent can influence the photodegradation pathway. For instance, in the presence of hydrogen-donating solvents like isopropanol, photooxidation may be the predominant pathway, while other solvents might favor different reactions. nih.gov
pH: The pH of the water can affect the speciation of the compound and the nature of other dissolved species, which in turn can influence the photolytic rate and mechanism.
The following table summarizes the degradation rates of several N-methylcarbamate pesticides under different conditions, illustrating the influence of environmental factors.
Table 1: Decomposition Rates of N-methylcarbamate Pesticides
| Pesticide | pH | Temperature (°C) | Half-life (days) |
| Carbaryl | 7.08 | 20 | 78 |
| 7.70 | 33 | 69 | |
| Carbofuran | 7.08 | 20 | 143 |
| 7.70 | 33 | 83 | |
| Propoxur | 7.08 | 20 | 116 |
| 7.70 | 33 | 79 | |
| Data sourced from a study on N-methylcarbamate pesticides under tropical field conditions. nih.gov |
Degradation in Environmental Compartments
In Water: In aquatic systems, both hydrolysis and photolysis are significant degradation pathways. mmsl.cz The relative importance of each depends on factors such as water depth, clarity, pH, and the amount of dissolved organic matter. mmsl.czdss.go.th Microbial degradation also contributes to its removal from the water column.
In Soil: In the soil environment, microbial degradation is often the primary route for the breakdown of carbamates. nih.gov The rate of degradation is influenced by soil type, pH, moisture content, temperature, and organic matter content. mmsl.cz Carbamates can be adsorbed to soil particles, particularly those with higher clay and organic matter content, which can affect their bioavailability for microbial attack and their mobility in the soil profile. acs.org Sorption tends to increase with decreasing soil pH. mmsl.cz Abiotic processes like hydrolysis can also occur in soil water.
The persistence of this compound in any given environmental compartment is thus a complex function of its chemical properties and the specific physical, chemical, and biological conditions of that environment.
Formation of Degradation Products and Impurities
The degradation of this compound leads to several key products depending on the degradation pathway.
Hydrolytic and Biological Degradation: The main products formed through hydrolysis and microbial action are 4-methoxyphenol , methylamine , and carbon dioxide . nih.govsigmaaldrich.com
Thermal Degradation: High temperatures cause decomposition into 4-methoxyphenyl (B3050149) isocyanate and methanol . sigmaaldrich.comhmdb.ca The highly reactive isocyanate can potentially undergo further reactions to form ureas or other derivatives. sigmaaldrich.com
Impurities in a sample of this compound would likely stem from its synthesis. For example, in a synthesis involving the Hofmann rearrangement of p-methoxybenzamide, potential impurities could include unreacted starting materials such as p-methoxybenzamide or reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) if not completely removed during purification.
Oxidative and Reductive Transformations
Oxidative Transformations: While specific studies on the oxidative degradation of this compound are limited, the likely sites of oxidation can be inferred from its structure, particularly the anisole (B1667542) moiety. The metabolism of anisole and its derivatives often involves two primary oxidative pathways: O-demethylation to form a phenol (B47542), and hydroxylation of the aromatic ring. omu.edu.tr Advanced Oxidation Processes (AOPs), such as those involving the Fenton reagent (iron and hydrogen peroxide), are known to generate highly reactive hydroxyl radicals that can oxidize a wide range of organic compounds, including aromatic amines and pesticides. nih.govymdb.cayoutube.com Such processes would likely attack the aromatic ring of this compound, leading to hydroxylation and potential ring-opening upon further oxidation.
Reductive Transformations: Information on the reductive transformation of this specific compound is not widely available. However, studies on other types of carbamates, such as oxime carbamates, have shown they can undergo reduction. For instance, degradation in the presence of reduced metal ions like Fe(II) can lead to a net two-electron reduction of the carbamate structure.
Nucleophilic Substitution Reactions Involving the Methoxy Group
The methoxy group (-OCH₃) on the phenyl ring is generally stable but can undergo cleavage under specific conditions. This reaction is a form of nucleophilic substitution. Ethers are typically resistant to cleavage but react with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.comyoutube.commdpi.com
The mechanism involves two main steps:
Protonation: The ether oxygen is protonated by the strong acid, converting the methoxy group into a good leaving group (methanol). youtube.comyoutube.com
Nucleophilic Attack: A nucleophile, such as the iodide (I⁻) or bromide (Br⁻) ion, then attacks the methyl carbon in an Sₙ2 reaction. youtube.commdpi.com This cleaves the carbon-oxygen bond.
This reaction results in the formation of a phenol and a methyl halide. For this compound, acidic cleavage of the ether would yield Methyl N-(4-hydroxyphenyl)carbamate and methyl iodide (if using HI). Nucleophilic substitution directly on the aromatic carbon bearing the methoxy group is generally unfavorable because the methoxy group is an electron-donating group, which deactivates the ring toward nucleophilic aromatic substitution.
Structure Activity Relationship Sar Studies and Medicinal Chemistry Applications
Antimicrobial Properties and Mechanism of Action
While research on the direct antimicrobial properties of Methyl N-(4-methoxyphenyl)carbamate is not extensively detailed in the provided results, the broader class of carbamates is known for its wide range of biological activities, including use as pesticides, fungicides, and herbicides. nih.gov The mechanism of action for many carbamates involves the inhibition of essential enzymes in target organisms. For instance, in insects, carbamates are known to inhibit acetylcholinesterase, leading to paralysis and death. mdpi.com The antimicrobial activity of related compounds, such as nitroimidazoles, has been shown to be influenced by the nature of N-alkyl substituents, suggesting that modifications to the carbamate (B1207046) structure could modulate its antimicrobial efficacy. openmedicinalchemistryjournal.com
Enzyme Inhibition Studies
Cholinesterase Inhibition (AChE and BChE) by Carbamate Derivatives
Carbamates are a well-established class of cholinesterase inhibitors (ChEIs), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease (AD). nih.govlookchem.com The therapeutic benefit of ChEIs is based on the cholinergic hypothesis, which posits that increasing the levels of the neurotransmitter acetylcholine (B1216132) (ACh) can alleviate cognitive symptoms. nih.govlookchem.com Carbamates inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two enzymes responsible for ACh hydrolysis in the brain. nih.gov
The inhibition mechanism of carbamates is described as pseudo-irreversible. mdpi.com They bind to the serine residue in the active site of the cholinesterase enzyme, forming a carbamylated enzyme complex. nih.gov This complex is more stable than the acetylated enzyme formed with ACh but can be slowly hydrolyzed, allowing for the eventual regeneration of the enzyme. mdpi.comnih.gov This slow-reversible inhibition provides a sustained increase in ACh levels. mdpi.com
Structure-activity relationship (SAR) studies on various carbamate derivatives have revealed key structural features that influence their inhibitory potency and selectivity towards AChE and BChE. lookchem.comnih.gov For instance, the nature of the N-substituent on the carbamate moiety plays a significant role in determining enzyme subtype selectivity. lookchem.comnih.gov While N-methylcarbamates often show minimal selectivity, other substitutions can confer a preference for either AChE or BChE. lookchem.comnih.gov
Research on various carbamate derivatives has demonstrated their potential as potent cholinesterase inhibitors. Some novel carbamates have shown IC₅₀ values in the nanomolar range for both AChE and BChE. nih.gov The inhibitory potency of carbamates is often compared to established drugs like galanthamine (B1674398) and rivastigmine. nih.govmdpi.com
| Compound Class | Target Enzyme(s) | Key SAR Findings | Reference(s) |
| Benzene-Based Carbamates | AChE, BChE | Inhibitory potency is generally stronger against BChE. Specific substitutions can lead to high selectivity. | nih.gov |
| Tetrahydrofurobenzofuran and Methanobenzodioxepine Carbamates | AChE, BChE | N-substituent on the carbamate determines enzyme subtype selectivity. N-methylcarbamates show minimal selectivity. | lookchem.comnih.gov |
| Salicylanilide N,N-Disubstituted (Thio)carbamates | AChE, BChE | Generally weak to moderate inhibitors. N-methyl-N-phenyl carbamate derivatives showed more potent inhibition. | mdpi.com |
Tubulin Polymerization Inhibition and Antitumor Activity
The disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. nih.gov Microtubules, polymers of α- and β-tubulin, are essential for various cellular processes, including mitosis. nih.gov Compounds that inhibit tubulin polymerization can arrest the cell cycle and induce apoptosis in cancer cells. mdpi.com
Derivatives of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine have been investigated as a novel class of tubulin polymerization inhibitors. nih.gov SAR studies led to the discovery of compounds with submicromolar GI₅₀ values against several human tumor cell lines. nih.gov These compounds were found to significantly inhibit tubulin assembly and competitively bind to the colchicine (B1669291) binding site on tubulin. nih.gov
The antitumor activity of various compounds is often evaluated using cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma). openmedicinalchemistryjournal.com For instance, N-alkyl nitroimidazoles have shown promising antitumor activity against these cell lines, with their efficacy being dependent on the length of the N-alkyl chain. openmedicinalchemistryjournal.com This highlights the importance of structural modifications in optimizing anticancer activity.
| Compound Class | Activity | Mechanism of Action | Key Findings | Reference(s) |
| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives | Antitumor | Tubulin polymerization inhibition | Discovered leads with submicromolar GI₅₀ values and significant inhibition of tubulin assembly. | nih.gov |
| Benzo[b]furans | Antiproliferative, Tumor Vascular Disrupting | Tubulin polymerization inhibition | SAR-guided design led to potent inhibitors with exceptional potency against cancer cells. | nih.govmonash.edu |
| N-Alkyl Nitroimidazoles | Antitumor | Not fully elucidated, but show selectivity towards tumor cells. | Increasing the N-alkyl chain length decreased activity against A549 cells. | openmedicinalchemistryjournal.com |
Aromatase and STS Inhibitory Activities
Hormone-dependent cancers, such as certain types of breast and prostate cancer, rely on the production of estrogens and androgens for their growth. nih.gov Two key enzymes in the biosynthesis of these active hormones are aromatase and steroid sulfatase (STS). nih.govnih.gov Therefore, inhibiting these enzymes is an attractive therapeutic strategy.
STS catalyzes the hydrolysis of inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), to their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. nih.govsemanticscholar.org The inhibition of STS can thus reduce the pool of active steroids available to cancer cells. nih.gov
Numerous steroidal and non-steroidal compounds have been developed as STS inhibitors. nih.govrsc.org For example, N-phosphorylated derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate have been shown to be powerful inhibitors of STS isolated from human placenta, with IC₅₀ values in the sub-micromolar range. rsc.org Docking studies are often employed to understand the binding modes of these inhibitors within the enzyme's active site. rsc.org
Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)
N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.govnih.gov NAEs are involved in a wide array of physiological processes, including neuronal signaling and energy homeostasis. nih.gov
NAPE-PLD is a zinc hydrolase that generates NAEs by hydrolyzing the phosphodiester bond in N-acylphosphatidylethanolamines (NAPEs). nih.gov The development of NAPE-PLD inhibitors is crucial for understanding the biological roles of NAEs. nih.govppscreeningcentre.com High-throughput screening campaigns have been utilized to identify novel inhibitor chemotypes. nih.gov For example, the inhibitor LEI-401 was discovered and characterized as a CNS-active NAPE-PLD inhibitor that can reduce NAE levels in the brain. ppscreeningcentre.com
Anticancer Agents and Prodrug Design
The carbamate group is a versatile scaffold in the design of anticancer agents and prodrugs. nih.gov Carbamates can be incorporated into molecules to improve their stability, permeability, and targeting capabilities. nih.gov
In the context of anticancer drug design, carbamate derivatives have been explored as inhibitors of various targets, including tubulin and protein kinases. nih.govacs.org For example, novel morpholine-benzimidazole-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing promise as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. acs.org
The use of carbamates in prodrug design is a common strategy to overcome issues such as poor solubility or rapid metabolism of the active drug. nih.gov The carbamate linkage can be designed to be stable until it reaches the target site, where it is cleaved by specific enzymes to release the active therapeutic agent. nih.gov This approach can enhance the therapeutic index of a drug by increasing its concentration at the site of action and reducing systemic toxicity.
Mechanisms of Cytotoxicity in Tumor Cells
The carbamate moiety is a structural feature in several cytotoxic agents. Analogues of this compound have been investigated to understand their mechanisms of action against tumor cells. For instance, the acridine (B1665455) derivative methyl-N-[4-(9-acridinylamino)-2-methoxyphenyl]carbamate hydrochloride (m-AMCA), a carbamate analogue of the topoisomerase II inhibitor amsacrine (B1665488), exhibits high cytotoxicity, particularly against non-proliferating tumor cells. nih.gov
Studies comparing m-AMCA with amsacrine and the topoisomerase I poison camptothecin (B557342) have revealed distinct cytotoxic mechanisms. nih.gov The cytotoxicity of camptothecin is fully reversed by the DNA polymerase inhibitor aphidicolin (B1665134), while amsacrine's cytotoxicity is partially reversed, and m-AMCA's is minimally affected. nih.gov This suggests that m-AMCA's primary mechanism of killing cells is not dependent on active DNA replication (S-phase). nih.gov Further distinguishing its action, m-AMCA induces the enzyme poly(ADP-ribose)polymerase (PARP) to a much lesser extent than camptothecin or amsacrine. nih.gov
Two primary cytotoxicity mechanisms have been proposed based on these findings:
S-phase specific mechanism: This pathway is activated by drugs like camptothecin, is reversible by aphidicolin, and leads to the induction of PARP activity. nih.gov
Cell cycle non-specific mechanism: This pathway, primarily utilized by m-AMCA, is not affected by aphidicolin and does not induce PARP. nih.gov Amsacrine appears to activate both pathways. nih.gov
Additionally, some benzimidazole (B57391) carbamates have been shown to induce cytotoxicity in breast cancer cells through two different cell death pathways. In p53 proficient cells, they trigger p53-dependent apoptosis, while in p53 deficient cells, they induce mitotic catastrophe. nih.gov
Cell Cycle Responses to this compound Analogues
Analogues of this compound can significantly impact the cell cycle of tumor cells. The carbamate analogue of amsacrine, m-AMCA, and amsacrine itself exhibit similar effects on the cell cycle, causing a delay in the progression through the S-phase and arresting cells in the G2-phase. nih.gov These effects are observable even after a short exposure to the drug, with m-AMCA showing a more pronounced effect than amsacrine. nih.gov
Furthermore, in human H460 cells, both m-AMCA and amsacrine were found to induce the expression of the p53 protein in proliferating cells but not in non-proliferating ones. nih.gov However, they induced the expression of p21WAF1, a cyclin-dependent kinase inhibitor, regardless of the cells' proliferation status. nih.gov Both compounds also caused a G1-phase cell cycle arrest. nih.gov
Similarly, benzimidazole carbamates, which act as microtubule inhibitors, lead to an accumulation of cells in the G2/M phase, indicating a G2/M cell cycle arrest in both normal and cancerous breast cells. nih.gov
Antiepileptic Applications of Carbamate-Containing Compounds
Carbamate-containing compounds have been a cornerstone in the development of antiepileptic drugs for decades. nih.govtiho-hannover.de Several alkyl-carbamates, including felbamate, retigabine (B32265), and the more recently approved cenobamate, are used in the treatment of epilepsy. nih.govnih.gov
The precise mechanism of action for many carbamate anticonvulsants is not fully understood, but they are known to modulate neurotransmission in the central nervous system. nih.govdrugs.com Many of these drugs enhance inhibitory neurotransmission by modulating the GABA-A receptor. nih.gov Additionally, several carbamates interact with voltage-gated ion channels. nih.gov For instance, felbamate, carisbamate, and cenobamate have been shown to block Na+ channels. nih.govtiho-hannover.de Cenobamate is unique in its ability to preferentially target the persistent sodium current over the transient current. nih.govtiho-hannover.de Felbamate and retigabine also inhibit N-methyl-D-aspartate (NMDA) receptors to some extent and slightly enhance the activity of gamma-aminobutyric acid (GABA). nih.gov
The following table summarizes the mechanisms of action for several carbamate anticonvulsants:
| Drug | Primary Mechanism(s) of Action |
| Felbamate | Blocks Na+ channels, inhibits NMDA receptors, enhances GABA activity. nih.govtiho-hannover.denih.gov |
| Retigabine | Activates KCNQ (Kv7) K+ channels, enhances GABA activity. nih.govtiho-hannover.denih.gov |
| Cenobamate | Preferentially blocks persistent Na+ currents, enhances GABA inhibition. nih.govtiho-hannover.de |
| Carisbamate | Blocks Na+ channels. nih.govtiho-hannover.de |
| Flupirtine | Activates KCNQ (Kv7) K+ channels. nih.govtiho-hannover.de |
Impact of Substituents on Biological Activity
The biological activity of carbamate derivatives can be significantly modulated by altering the substituents on the carbamate nitrogen and the phenyl ring.
Influence of the Para-Methoxyphenyl Moiety on Antitumor Activity
The presence and position of a methoxy (B1213986) group on the phenyl ring can influence the cytotoxic activity of flavonoid compounds against cancer cell lines. The methoxy group is thought to facilitate ligand-protein binding and activate downstream signaling pathways leading to cell death. mdpi.com However, the increased lipophilicity due to methoxy groups can also hinder water solubility and drug transport. mdpi.com
In a series of carbamate analogs of melampomagnolide B, a natural sesquiterpene with anti-leukemic properties, the introduction of various substituents on the carbamate nitrogen led to compounds with a range of anti-cancer activities against a panel of human cancer cell lines. nih.gov For example, specific analogs exhibited potent activity against leukemia, melanoma, breast cancer, non-small cell lung cancer, and renal cancer cell lines. nih.gov
Effect of Alkyl Chain Length and Ring Substitutions on Enzyme Inhibition
The nature of the alkyl group on the carbamate nitrogen plays a crucial role in the inhibition of enzymes like cholinesterases. In a study of substituted phenyl-N-alkyl carbamates, N-propyl carbamates were found to be more potent inhibitors of human plasma cholinesterase than their counterparts with smaller N-alkyl groups (N-methyl and N-ethyl). nih.gov The carbamylation constants were lower for N-ethyl carbamates compared to N-methyl and N-propyl analogues, while the decarbamylation constants were higher for the N-ethyl derivatives. nih.gov
For alkyl-N-phenyl carbamates and their thio-analogs acting as inhibitors of cholesterol esterase and lipase, the inhibitory potency was found to correlate with the steric constant (E(s)) and the hydrophobicity constant (pi) of the alkyl chain, but not with the electronic Taft substituent constant (sigma). nih.gov This indicates that the size and hydrophobicity of the alkyl chain are critical for binding to a secondary alkyl-chain binding site on these enzymes. nih.gov Thiocarbamates were generally more potent inhibitors than their carbamate counterparts. nih.gov Cholesterol esterase was found to be more sensitive to the steric and hydrophobic properties of the inhibitors than lipase, preferring smaller, more hydrophobic inhibitors. nih.gov
Computational Approaches in SAR Studies
Computational methods have become indispensable in modern drug discovery and medicinal chemistry for investigating structure-activity relationships (SAR). These approaches allow for the rational design of novel compounds and the optimization of existing ones by simulating and predicting their interactions with biological targets at a molecular level. For this compound and its analogs, computational studies, though not extensively documented for this specific molecule, are guided by principles applied to the broader classes of carbamates and methoxyphenyl-containing compounds. These studies are crucial for understanding how structural modifications influence biological activity.
Molecular Modeling and Docking Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds like this compound, molecular modeling is employed to explore its three-dimensional structure and conformational flexibility, which are key determinants of its interaction with biological targets.
Molecular Docking Simulations are a prominent tool within molecular modeling used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a protein. This method is instrumental in studying carbamates, which are known to act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.govnih.gov. The general process for conducting molecular docking simulations for a compound like this compound would involve:
Preparation of the Ligand and Receptor: The 3D structure of this compound is generated and optimized to its lowest energy conformation. The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
Defining the Binding Site: The active site of the enzyme, where the natural substrate binds, is identified and defined for the docking simulation.
Docking Algorithm: A scoring function is used by the docking software to evaluate numerous possible binding poses of the ligand within the active site, ranking them based on their predicted binding affinity.
In studies of related carbamate derivatives, docking simulations have been crucial in elucidating the binding modes. For instance, in the investigation of tacrine-carbamate derivatives as cholinesterase inhibitors, covalent docking was applied to understand how these molecules interact with the active site of AChE and BuChE nih.gov. These simulations help to visualize key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) studies on carbamate insecticides have also utilized computational descriptors derived from molecular modeling to build predictive models of their biological activity nih.govtandfonline.com. These models correlate structural features with insecticidal potency, aiding in the design of new, more effective compounds nih.govtandfonline.com.
| Computational Technique | Application to this compound | Information Gained |
| Homology Modeling | Construction of a 3D model of a target protein if the experimental structure is unavailable. | A viable 3D protein structure for use in docking simulations. |
| Molecular Dynamics (MD) | Simulation of the movement of the ligand and protein over time to assess the stability of the binding pose. | Stability of the ligand-protein complex and dynamic interactions. |
| Quantum Mechanics (QM) | Calculation of electronic properties, such as charge distribution and orbital energies, to refine docking and understand reactivity. | Detailed electronic structure and reactivity of the carbamate moiety. |
Predicting Binding Conformations and Orientations
The prediction of binding conformations and orientations is the primary output of molecular docking simulations. This information is fundamental to understanding the SAR of a compound series. For this compound, predicting how it orients itself within a target's active site can explain its biological activity or lack thereof.
The orientation of the methoxyphenyl group and the carbamate linkage are critical. The methoxy group can act as a hydrogen bond acceptor, while the N-H group of the carbamate can be a hydrogen bond donor acs.org. The aromatic ring can engage in π-π stacking or hydrophobic interactions with amino acid residues in the binding pocket.
Studies on other aryl carbamates have demonstrated the importance of the substitution pattern on the aromatic ring for binding affinity and selectivity nih.gov. For example, the position of substituents on the phenyl ring of N-arylcarbamates can significantly alter their inhibitory potency against enzymes like fatty acid amide hydrolase (FAAH) nih.gov.
The predicted binding mode from docking simulations can be visualized and analyzed to identify key intermolecular interactions. A hypothetical binding scenario for this compound in an enzyme active site is detailed in the table below.
| Functional Group | Potential Interaction | Interacting Amino Acid Residue (Example) |
| Methoxy (-OCH₃) group | Hydrogen bond acceptor | Serine, Threonine, Tyrosine |
| Carbonyl (C=O) group | Hydrogen bond acceptor | Glycine, Serine (backbone amide) |
| N-H group | Hydrogen bond donor | Aspartate, Glutamate |
| Phenyl ring | π-π stacking, hydrophobic interactions | Phenylalanine, Tyrosine, Tryptophan |
Computational studies on N-dialkyl O-arylcarbamates have highlighted that steric factors are crucial in determining whether the carbamate can reach and react with the catalytic serine residue in cholinesterases chemrxiv.org. The size and shape of the substituents on the carbamate nitrogen can either facilitate or hinder the correct orientation for covalent modification chemrxiv.org. These insights are transferable to understanding the potential interactions of this compound. The relatively small methyl group on the carbamate nitrogen suggests that steric hindrance might be less of a factor compared to bulkier substituents.
Ultimately, the combination of molecular modeling and docking simulations provides a powerful framework for generating hypotheses about the binding mechanism of molecules like this compound, guiding further experimental validation and the design of new analogs with improved medicinal properties.
Applications in Organic Synthesis and Materials Science Research
Intermediates in Pharmaceutical Synthesis
Methyl N-(4-methoxyphenyl)carbamate and its structural analogs serve as crucial intermediates in the synthesis of complex molecules with potential therapeutic applications. The carbamate (B1207046) moiety is a key functional group in a wide array of biologically active compounds. nih.gov
Detailed research has demonstrated the utility of carbamates bearing the 4-methoxyphenyl (B3050149) group in the creation of larger, more complex molecules. For instance, (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide has been synthesized as an intermediate in the development of compounds based on an imidazolidinedione core, a scaffold known for its presence in substances with anticancer and anticonvulsant properties. mdpi.com In a different application, a carbamate containing a p-methoxyphenyl group was a key intermediate in the asymmetric synthesis of (−)-dragocin D, a natural product. acs.org
Furthermore, the synthesis of Methyl N-(p-methoxyphenyl)carbamate itself, through a mild and efficient modified Hofmann rearrangement, provides a valuable pathway to 15N-labeled anilines. orgsyn.org These isotopically labeled compounds are instrumental in metabolic studies and as probes in pharmaceutical research to trace the fate of drug candidates within biological systems. The synthesis of the insecticide indoxacarb (B177179) also proceeds through a carbamate intermediate, highlighting the importance of this functional group in the agrochemical industry, which often overlaps with pharmaceutical research. cabidigitallibrary.org
Table 1: Examples of Pharmaceutical and Agrochemical Intermediates
| Intermediate | Target Scaffold/Molecule | Potential Application |
|---|---|---|
| (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide | Imidazolidinedione Core | Anticancer, Anticonvulsant |
| Carbamate with p-methoxyphenyl group | (−)-dragocin D | Natural Product Synthesis |
| N-chloroformyl-N-[4-(trifluoromethoxy)phenyl] methyl carbamate | Indoxacarb | Insecticide |
| Methyl N-(p-methoxyphenyl)carbamate | 15N-labeled p-anisidine | Metabolic Studies, Research Probes |
Use as Model Compounds for Studying Reaction Mechanisms
The relatively simple and stable structure of this compound makes it an excellent model compound for investigating the mechanisms of chemical reactions. Understanding how this compound reacts provides valuable insights into the behavior of more complex molecules containing the same functional groups.
One of the primary reactions studied using this compound and its analogs is the formation of carbamates. A notable method involves a modified Hofmann rearrangement of p-methoxybenzamide using reagents like N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol (B129727). orgsyn.org This reaction pathway is particularly mild, which allows for a clean conversion without the oxidation byproducts that can occur with other methods. orgsyn.org Studying this reaction with the 4-methoxyphenyl substrate helps elucidate the electronic effects of the electron-donating methoxy (B1213986) group on the rearrangement process and the stability of the resulting carbamate. This provides a baseline for predicting reaction outcomes with other substituted aromatic amides. orgsyn.org
Precursors for Polyurethane Chemistry
In the realm of materials science, this compound and its close analogs are relevant as potential precursors in the synthesis of polyurethanes. A significant area of research focuses on developing non-phosgene routes for the production of methylene (B1212753) diphenyl diisocyanate (MDI), a primary building block for most polyurethanes. rsc.orgrug.nlwikipedia.orgamericanchemistry.com Phosgene (B1210022) is a highly toxic gas, and alternative, safer synthesis pathways are of great industrial interest. rug.nl
The most viable non-phosgene route involves the synthesis of a carbamate, such as Methyl N-phenyl carbamate (MPC), from aniline (B41778) and dimethyl carbonate. rsc.orgrug.nl This carbamate is then condensed with formaldehyde (B43269) to form a dicarbamate, which is subsequently thermally decomposed to yield MDI and regenerate methanol as a byproduct. rug.nl Given that this compound is a close structural analog of MPC, it serves as an important model compound for studying this "green" MDI synthesis. The methoxy group can be used to probe electronic effects on the reaction rates and yields of the condensation and decomposition steps, providing crucial data for optimizing the industrial process.
Table 2: Phosgene-Free MDI Synthesis Steps
| Step | Reactants | Product |
|---|---|---|
| 1 | Aniline + Dimethyl Carbonate | Methyl N-phenyl carbamate (MPC) |
| 2 | MPC + Formaldehyde | Dimethyl methylene diphenyl dicarbamate (MDC) |
| 3 | Thermal Decomposition of MDC | Methylene diphenyl diisocyanate (MDI) + Methanol |
Development of Novel Heterocyclic Structures with Carbamate Functionality
The carbamate functionality within this compound is a versatile handle for the construction of novel heterocyclic structures, which are foundational to many areas of medicinal and agricultural chemistry.
Researchers have demonstrated that the core structure can be elaborated into more complex ring systems. For example, through a cobalt-catalyzed cyclization reaction, a derivative of N-(4-methoxyphenyl)hydrazine-1-carbothioamide was converted into an N-(4-methoxyphenyl)-substituted 1,3,4-oxadiazole. nih.gov This transformation showcases how the N-aryl carbamate substructure can be a precursor to five-membered heterocyclic rings. In another example, the reaction of 5-(4-methoxyphenyl)furan-2,3-dione with urea (B33335) leads to intermediates that can cyclize to form imidazolidinedione derivatives, which are six-membered heterocyclic systems with significant biological relevance. mdpi.com Furthermore, intramolecular C-H functionalization reactions have been used to create bicyclic carbamate systems, demonstrating the utility of the carbamate group in directing complex ring-forming cascades. acs.org
Integration into Multi-Targeting Drug Design Strategies
The 4-methoxyphenyl carbamate scaffold is a valuable fragment for integration into multi-targeting drug design strategies. This modern approach to drug discovery aims to create single molecules that can interact with multiple biological targets simultaneously, which can lead to improved efficacy and a lower likelihood of drug resistance.
The chemical properties of the carbamate group—its ability to act as a hydrogen bond donor and acceptor and its metabolic stability—make it an attractive linker or pharmacophore in complex drug molecules. nih.gov Research into new cancer therapies has involved the synthesis of complex heterocyclic molecules, such as morpholine-benzimidazole-oxadiazole derivatives, designed as inhibitors of targets like VEGFR-2. acs.org These designs often incorporate fragments similar to the 4-methoxyphenyl group to optimize binding within the hydrophobic pockets of enzyme active sites. The development of such polyfunctional molecules capable of probing enzyme active sites exemplifies the principles of multi-target drug design, where fragments like this compound can be envisioned as key building blocks. nih.govacs.org
Analytical Methodologies for Research on Methyl N 4 Methoxyphenyl Carbamate
Chromatographic Techniques (HPLC, GC-MS) for Analysis and Purity Assessment
Chromatographic methods are indispensable for separating Methyl N-(4-methoxyphenyl)carbamate from reaction mixtures, byproducts, or impurities, thereby allowing for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is a powerful tool for the analysis of carbamate (B1207046) compounds. While specific methods for this compound are not extensively detailed in the public domain, general methodologies for related carbamates provide a framework for its analysis. For instance, the analysis of N-methylcarbamates is often achieved using a C18 reversed-phase column. epa.gov A mobile phase consisting of a mixture of methanol (B129727) and water, sometimes with pH adjustment, is typically used for elution. researchgate.net Detection is commonly performed using a UV detector, as the aromatic ring in this compound would exhibit significant absorbance. The retention time under specific conditions is a key identifier, and the peak area corresponds to its concentration, allowing for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For thermally labile compounds like some carbamates, techniques such as cold on-column injection can be utilized to prevent degradation during analysis. epa.gov In a typical GC-MS analysis of this compound, the compound is vaporized and separated on a capillary column. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing a top peak at m/z 181, which corresponds to the molecular ion. nih.gov Other significant fragments are observed at m/z 149 and 122. nih.gov This fragmentation pattern serves as a fingerprint for the compound, confirming its identity and purity.
Table 1: GC-MS Data for this compound
| Parameter | Value |
| Top Peak (m/z) | 181 |
| 2nd Highest Peak (m/z) | 149 |
| 3rd Highest Peak (m/z) | 122 |
Data sourced from NIST Mass Spectrometry Data Center. nih.gov
Spectroscopic Characterization in Research (IR, NMR, HR-MS, UV-Vis)
Spectroscopic techniques are vital for elucidating the molecular structure of this compound. Each method provides unique information about the compound's functional groups, connectivity of atoms, and electronic properties.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, typically obtained using a KBr wafer technique, displays characteristic absorption bands. nih.gov Key absorptions would include N-H stretching, C=O (carbonyl) stretching of the carbamate group, C-O stretching, and vibrations associated with the aromatic ring. For a related compound, 4-methoxyphenyl (B3050149) carbamate, the FTIR spectrum shows a prominent -NH stretching band around 3396 cm⁻¹, a >C=O stretching vibration at 1733 cm⁻¹, and C-O stretching at 1043 cm⁻¹. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons of the carbamate moiety. nih.gov The splitting patterns and chemical shifts of the aromatic protons would confirm the para-substitution pattern on the benzene (B151609) ring.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate, the aromatic carbons, and the methyl carbons. nih.gov
High-Resolution Mass Spectrometry (HR-MS):
HR-MS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₁₁NO₃), the computed exact mass is 181.07389321 Da. nih.gov This precise mass measurement is a powerful tool for confirming the identity of the synthesized compound and distinguishing it from other molecules with the same nominal mass.
UV-Vis Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. For comparison, the UV-Vis spectra of other N-methylcarbamates and their phenolic counterparts have been studied to monitor their presence and degradation. wpmucdn.com The position and intensity of the absorption maxima (λmax) are influenced by the electronic nature of the substituents on the aromatic ring.
Mass Spectrometry for Degradation Product Identification
Mass spectrometry is a critical tool for identifying the products formed during the degradation of this compound. Carbamate pesticides, a class of compounds to which this compound is related, can undergo hydrolysis and other degradation pathways. wpmucdn.com Mass spectrometry, particularly when coupled with a separation technique like LC or GC (LC-MS or GC-MS), can be used to analyze the complex mixtures resulting from degradation studies.
The fragmentation patterns observed in the mass spectra of the degradation products provide clues to their structures. For instance, in the analysis of carbamate pesticides, a characteristic neutral loss of 57 Da, corresponding to the loss of CH₃NCO, is often observed. nih.gov By comparing the mass spectra of the degradation products with those of known standards or by interpreting the fragmentation patterns, the identity of the degradation products can be elucidated. This information is crucial for understanding the stability and environmental fate of the compound. High-resolution mass spectrometry can further aid in this process by providing accurate mass measurements of the degradation products, which helps in determining their elemental compositions.
Q & A
Q. What are the common synthetic routes for Methyl N-(4-methoxyphenyl)carbamate, and how do reaction conditions influence yield?
this compound is typically synthesized via condensation reactions between 4-methoxyaniline and methyl chloroformate. Key steps include maintaining anhydrous conditions to avoid hydrolysis of the chloroformate reagent and controlling temperature (0–5°C) to minimize side reactions like over-alkylation. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and stoichiometric ratios (1:1.2 for amine:chloroformate) critically affect yields, which typically range from 70–85% after purification by recrystallization .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation:
- ¹H NMR : Signals at δ 3.7–3.8 ppm (methoxy group) and δ 6.8–7.2 ppm (aromatic protons) are diagnostic.
- ¹³C NMR : Peaks near δ 155 ppm confirm the carbamate carbonyl group. Fourier-Transform Infrared (FT-IR) spectroscopy identifies the carbamate C=O stretch at ~1700 cm⁻¹. Mass spectrometry (EI-MS) provides molecular ion confirmation (e.g., m/z 195 for [M]⁺) .
Q. What are the stability considerations for storing and handling this compound?
The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C but degrades in the presence of moisture, strong acids, or bases. Incompatible with oxidizing agents (e.g., peroxides), which may induce exothermic decomposition. Hazardous decomposition products include CO, NOₓ, and aryl amines, necessitating use of fume hoods and personal protective equipment (PPE) .
Advanced Research Questions
Q. How do electronic effects of the 4-methoxyphenyl group influence the reactivity of the carbamate moiety?
The electron-donating methoxy group activates the aromatic ring, stabilizing intermediates in nucleophilic substitution reactions. Computational studies (DFT) suggest reduced electrophilicity at the carbamate carbonyl compared to non-substituted analogs, impacting hydrolysis kinetics. This electronic modulation is critical in designing prodrugs or agrochemicals where controlled release of active amines is required .
Q. What strategies resolve contradictions in reported reaction pathways for carbamate derivatives under acidic vs. basic conditions?
Conflicting data on hydrolysis mechanisms (e.g., acid-catalyzed vs. base-promoted) can be addressed by kinetic studies using isotopic labeling (¹⁸O) and pH-rate profiling. For example, under acidic conditions (pH < 3), hydrolysis proceeds via N-protonation of the carbamate, while alkaline conditions (pH > 10) favor direct nucleophilic attack by OH⁻ on the carbonyl carbon .
Q. What role does this compound play in synthesizing heterocyclic compounds for medicinal chemistry?
The carbamate acts as a protecting group for amines in multi-step syntheses. For instance, it is used to temporarily mask amino groups during the preparation of indolizine-carboxamide derivatives, which are precursors for kinase inhibitors. Deprotection is achieved via catalytic hydrogenation or acidic hydrolysis .
Q. How do substituent variations on the phenyl ring affect the compound’s bioactivity?
Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro, chloro) at the para position increase herbicidal activity by enhancing binding to acetolactate synthase (ALS). Conversely, methoxy groups improve pharmacokinetic properties (e.g., metabolic stability) in drug candidates .
Q. What advanced analytical techniques quantify trace degradation products in this compound formulations?
High-Performance Liquid Chromatography (HPLC) with UV/Vis detection (λ = 254 nm) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to identify impurities like 4-methoxyaniline (a hydrolysis byproduct). Limits of detection (LOD) for these analytes are typically < 0.1 ppm .
Q. How can computational modeling predict the environmental fate of this compound?
Molecular dynamics simulations and Quantitative Structure-Activity Relationship (QSAR) models estimate parameters like soil adsorption coefficients (Koc) and biodegradation half-lives. These models suggest moderate persistence (t₁/₂ = 30–60 days) in aerobic environments, informing ecological risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
